

(2R)-1,1,1-trifluoropropan-2-ol CAS number and molecular structure

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Compound of Interest

Compound Name: (2R)-1,1,1-trifluoropropan-2-ol

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Technical Guide: (2R)-1,1,1-Trifluoropropan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(2R)-1,1,1-trifluoropropan-2-ol**, a chiral fluorinated alcohol of significant interest in the pharmaceutical and agrochemical industries. This document covers its chemical identity, physicochemical properties, synthesis methodologies, and applications, with a focus on data and protocols relevant to research and development.

Chemical Identity and Molecular Structure

(2R)-1,1,1-trifluoropropan-2-ol is the (R)-enantiomer of 1,1,1-trifluoro-2-propanol. The presence of a trifluoromethyl group adjacent to a stereocenter makes it a valuable chiral building block in the synthesis of complex molecules.

• IUPAC Name: (2R)-1,1,1-trifluoropropan-2-ol

CAS Number: 17628-73-8

Molecular Formula: C₃H₅F₃O

• Molecular Weight: 114.07 g/mol

Canonical SMILES: C--INVALID-LINK--C(F)(F)F



InChi Key: GILIYJDBJZWGBG-UWTATZPHSA-N

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for 1,1,1-trifluoro-2-propanol. It is important to note that some physical properties are reported for the racemic mixture (CAS 374-01-6), as is common.

Property	Value	Reference CAS
Molecular Weight	114.07 g/mol	17628-73-8
Appearance	Colorless liquid	Racemate
Boiling Point	81-82 °C	374-01-6
Density	1.259 g/mL at 25 °C	374-01-6
Refractive Index (n20/D)	1.316	374-01-6
Optical Activity [α]22/D	+8.3° (c = 1% in chloroform)	17628-73-8
¹ H NMR Spectrum	Consistent with the structure of 1,1,1-trifluoropropan-2-ol.[1][2]	Racemate

Synthesis of (2R)-1,1,1-trifluoropropan-2-ol

The primary route to enantiomerically enriched **(2R)-1,1,1-trifluoropropan-2-ol** is the asymmetric reduction of the prochiral ketone, 1,1,1-trifluoroacetone. This can be achieved through both chemical and biocatalytic methods.

Asymmetric Chemical Reduction

Enantioselective reduction can be performed using a stoichiometric chiral reducing agent or, more efficiently, a catalytic amount of a chiral catalyst with a stoichiometric achiral reducing agent like borane or catecholborane. The Corey-Bakshi-Shibata (CBS) reduction is a well-established method for this transformation.

This protocol is a representative example of an asymmetric reduction of 1,1,1-trifluoroacetone to produce the (R)-enantiomer. The specific choice of the chiral catalyst (e.g., the appropriate



enantiomer of the oxazaborolidine catalyst) is crucial for the stereochemical outcome.

- Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is assembled.
- Catalyst Preparation (In Situ): The chiral catalyst, for instance, an (R)-oxazaborolidine catalyst, is either added directly or generated in situ in an anhydrous solvent such as tetrahydrofuran (THF) under a nitrogen atmosphere.
- Reagent Addition: A solution of borane-dimethyl sulfide complex (BMS) in THF is added to the flask, and the mixture is cooled to the desired temperature (e.g., 0 °C or -20 °C).
- Substrate Addition: 1,1,1-Trifluoroacetone, dissolved in anhydrous THF, is added dropwise from the dropping funnel to the reaction mixture, maintaining the temperature.
- Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Quenching: Upon completion, the reaction is carefully quenched by the slow addition of methanol, followed by an aqueous solution of ammonium chloride.
- Extraction and Purification: The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by distillation to yield (2R)-1,1,1-trifluoropropan-2-ol.

Biocatalytic Reduction

Microorganisms or isolated enzymes, such as alcohol dehydrogenases (ADHs), can be employed for the highly enantioselective reduction of 1,1,1-trifluoroacetone.[3] By selecting an appropriate enzyme that exhibits (R)-selectivity, high yields and enantiomeric excesses of the desired product can be achieved.

Applications in Drug Development

Chiral fluorinated alcohols like **(2R)-1,1,1-trifluoropropan-2-ol** are valuable intermediates in the synthesis of pharmaceuticals.[4][5][6] The incorporation of the trifluoromethyl group can



significantly enhance the metabolic stability, lipophilicity, and binding affinity of a drug molecule. [4] The defined stereochemistry at the alcohol center is often crucial for biological activity.

Visualizations

Molecular Structure

Caption: 2D representation of (2R)-1,1,1-trifluoropropan-2-ol.

Asymmetric Synthesis Workflow



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Caption: General workflow for the asymmetric synthesis of (2R)-1,1,1-trifluoropropan-2-ol.

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